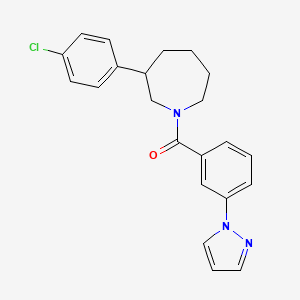

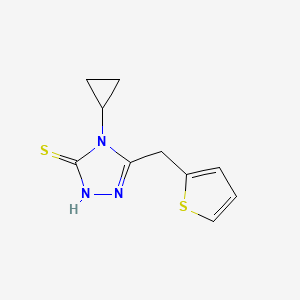

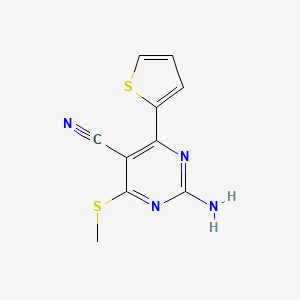

![molecular formula C6H7BrClN3O2 B2977842 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride CAS No. 2137782-60-4](/img/structure/B2977842.png)

6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole has been synthesized by various methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds have been synthesized through various chemical reactions. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications

Divergent Synthesis and Chemical Transformations

A divergent and efficient synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines demonstrates the chemical versatility of compounds structurally related to 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one. This synthesis involves cleavage and rearrangement steps, leading to novel compounds with potential applications in chemical synthesis and medicinal chemistry (Ermolat'ev & Van der Eycken, 2008).

Corrosion Inhibition

Compounds structurally related to 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one have been studied for their corrosion inhibition properties. For instance, imidazo[4,5-b] pyridine derivatives have shown significant inhibition performance against mild steel corrosion in acidic conditions, demonstrating the potential industrial applications of these compounds in protecting metal surfaces (Saady et al., 2021).

Synthesis of Imidazo-pyrimidine Derivatives

The synthesis of imidazo[1,2-c]pyrimidine derivatives from 4-aminopyrimidines, showcasing the flexibility of these compounds in generating a wide range of derivatives with potential biological and chemical utility. This demonstrates the relevance of such compounds in developing new chemicals with various applications, including potentially pharmacological ones (Rogul'chenko, Mazur, & Kochergin, 1975).

Novel Imidazo[1,2-a]pyrimidine Compounds

The development of novel imidazo[1,2-a]pyrimidine compounds through cyclization and aminization reactions highlights the potential for creating new molecules with unique properties. Such synthetic methodologies contribute to the expansion of chemical libraries for research and development in various fields (Liu, 2013).

Future Directions

Mechanism of Action

Target of Action

Imidazole-containing compounds have a broad range of targets due to their versatile chemical and biological properties. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Pharmacokinetics

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds.

Result of Action

The molecular and cellular effects of imidazole-containing compounds’ action can vary greatly depending on the specific compound and its targets. For example, some imidazole-containing compounds have been reported to have antitumor effects, suggesting they may induce cell death in cancer cells .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the ionization state of the imidazole ring, which could in turn influence the compound’s interaction with its targets .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways and cellular responses . Additionally, 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride has been observed to affect mitochondrial function, thereby impacting cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or directly binding to DNA, influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride in laboratory settings are essential for understanding its stability and long-term impact. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency . Studies have shown that prolonged exposure to 6-Bromo-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one hydrochloride can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Properties

IUPAC Name |

6-bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.ClH/c7-3-1-8-6-9-2-4(11)10(6)5(3)12;/h1,4,11H,2H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHXSNYTSPETTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C(=CN=C2N1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

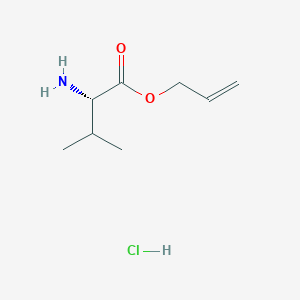

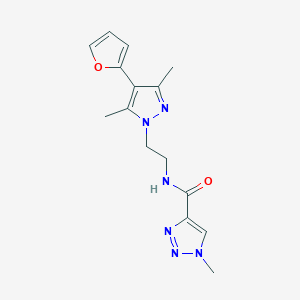

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)

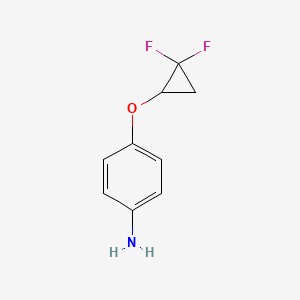

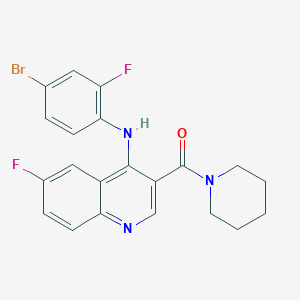

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)

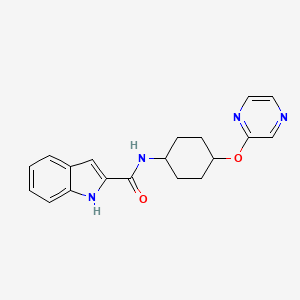

![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)

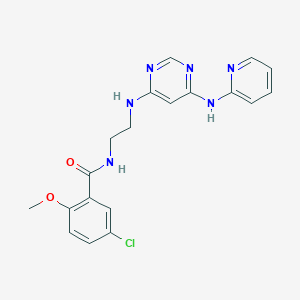

![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)